2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitrophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c16-15(17)9-4-1-3-8(7-9)12-14-11-10(18-12)5-2-6-13-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDLQTOLGLJXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Nitrophenyl Oxazolo 4,5 B Pyridine and Its Precursors
Established Cyclization and Condensation Pathways
The formation of the oxazolo[4,5-b]pyridine (B1248351) ring system is classically achieved through the cyclization and condensation of a 2-amino-3-hydroxypyridine (B21099) backbone with a suitable carboxylic acid or its equivalent. This approach is a cornerstone in the synthesis of a wide array of 2-substituted oxazolo[4,5-b]pyridines.
Reaction of 2-Amino-3-hydroxypyridine Derivatives with Carboxylic Acid Equivalents
The most direct route to 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine involves the condensation of 2-amino-3-hydroxypyridine with 3-nitrobenzoic acid or one of its more reactive derivatives, such as 3-nitrobenzoyl chloride. The reaction with the acid chloride is generally more facile. In a typical procedure, 2-amino-3-hydroxypyridine is reacted with 3-nitrobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. This initially forms the N-(3-hydroxy-2-pyridyl)-3-nitrobenzamide intermediate, which then undergoes intramolecular cyclization to yield the final product. researchgate.netresearchgate.net
The choice of solvent and reaction conditions can influence the efficiency of this two-step, one-pot synthesis. The initial acylation is often carried out at a lower temperature, followed by heating to promote the cyclodehydration to the oxazole (B20620) ring.
Role of Polyphosphoric Acid (PPA) and Polyphosphate Ester (PPSE) in Heterocycle Formation
Polyphosphoric acid (PPA) and its trimethylsilyl (B98337) ester derivative, polyphosphate ester (PPSE), are highly effective condensing and cyclizing agents for the synthesis of oxazolo[4,5-b]pyridines directly from a carboxylic acid and 2-amino-3-hydroxypyridine. clockss.org These reagents act as both the solvent and the catalyst, facilitating the dehydration necessary for the oxazole ring formation at elevated temperatures.
In the context of synthesizing this compound, a mixture of 2-amino-3-hydroxypyridine and 3-nitrobenzoic acid would be heated in PPA or PPSE. For instance, the synthesis of related 2-aryloxazolo[4,5-b]pyridines has been achieved by heating the precursor pyridine (B92270) with a substituted benzoic acid in PPSE at 200°C, resulting in high yields. clockss.org While PPA can also be used effectively, PPSE is sometimes favored as a milder reagent. clockss.org The use of PPA has been reported to yield oxazolo compounds in good yields (70-71%). clockss.org
| Reagent | Precursors | Conditions | Yield | Reference |
| PPSE | 5-Bromo-3-hydroxy-2-aminopyridine, 4-cyanobenzoic acid | 200°C | 93% | clockss.org |
| PPA | Substituted 2-amino-3-hydroxypyridine, Aliphatic carboxylic acids | High Temperature | 70-71% | clockss.org |
| PPE/CHCl₃ | Amido alcohols | Microwave irradiation | up to 95% | organic-chemistry.org |
Advanced and Catalytic Synthesis Strategies
To improve efficiency, yield, and substrate scope, more advanced synthetic methodologies have been developed. These often involve transition metal catalysis and modern energy sources like microwave irradiation.
Palladium-Catalyzed Arylation Approaches for Substituted Oxazolo[4,5-b]pyridines
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. In the synthesis of this compound, a key strategy involves the palladium-catalyzed arylation of a pre-formed oxazolo[4,5-b]pyridine core. This can be achieved through several approaches:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 2-halooxazolo[4,5-b]pyridine (e.g., 2-chloro or 2-bromo derivative) with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base. This is a widely used method for the synthesis of biaryl compounds. mdpi.com
Direct C-H Arylation: A more atom-economical approach is the direct C-H arylation of the parent oxazolo[4,5-b]pyridine at the C2 position with a 3-nitrophenyl halide (e.g., 1-bromo-3-nitrobenzene). This avoids the pre-functionalization of the oxazole ring.
| Reaction Type | Reactants | Catalyst System | Conditions | Reference |
| Suzuki-Miyaura Coupling | Bromo-substituted quinazolines, boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Na₂CO₃, NBu₄Br | 115°C | mdpi.com |
| Denitrative Hydrogenation | Nitronaphthalene, Secondary alcohol | Pd-TriPy complexes | - | researchgate.net |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times and often improve yields. The synthesis of 2-aryloxazolo[4,5-b]pyridines has been shown to be highly efficient under microwave irradiation. researchgate.netoiccpress.com
A notable method involves the one-pot condensation of 2-amino-3-hydroxypyridine and various benzoyl chlorides in the presence of a solid-supported basic catalyst, such as amino-functionalized SBA-15 (SBA-Pr-NH₂), under solvent-free microwave conditions. oiccpress.com This approach offers short reaction times and high yields. For the synthesis of this compound, 3-nitrobenzoyl chloride would be the appropriate acylating agent in this protocol. Microwave irradiation has also been successfully employed in the synthesis of related heterocyclic systems like isoxazolo[5,4-b]pyridines. nih.gov
| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
| 2-amino-3-hydroxypyridine, benzoyl chlorides | SBA-Pr-NH₂, Microwave (solvent-free) | Short | High | oiccpress.com |
| Enaminonitriles, benzohydrazides | Microwave, Toluene (B28343), 140°C | - | Good to excellent | mdpi.com |
Click Chemistry Protocols for Derivatization
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and regioselective method for the derivatization of molecules. researchgate.netnih.govnih.govwikipedia.org While not a direct method for the primary synthesis of the target compound, it represents a powerful strategy for its further functionalization.
For this to be applied to this compound, one of the precursors would need to be modified with either an azide (B81097) or a terminal alkyne group. For example, if a derivative of 2-amino-3-hydroxypyridine bearing an alkyne or azide was used in the initial condensation, the resulting functionalized this compound could then be readily coupled with a variety of azide- or alkyne-containing molecules, respectively, via a CuAAC reaction. This would allow for the rapid generation of a library of more complex derivatives for various applications.
Synthesis of Key Precursors and Intermediates
The primary precursors for the synthesis of this compound are substituted 2-amino-3-hydroxypyridines and a reagent capable of introducing the 3-nitrophenyl group, typically 3-nitrobenzoic acid or its more reactive derivatives.
Preparation of Substituted 2-Amino-3-hydroxypyridines
2-Amino-3-hydroxypyridine is a crucial building block for the construction of the oxazolo[4,5-b]pyridine scaffold. Several synthetic pathways to this intermediate have been reported, starting from different materials.
One common method involves the reduction of 2-hydroxy-3-nitropyridine (B160883). This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst in a methanol (B129727) solvent under a hydrogen atmosphere. The mixture is stirred overnight, and after filtration and evaporation of the solvent, the product can be purified by silica (B1680970) gel chromatography to yield 2-amino-3-hydroxypyridine in high yields, around 89%. researchgate.net
Another established route starts from the more readily available and less expensive furfural (B47365). sid.irdmed.org.ua This multi-stage process begins with the ring-opening of furfural using chlorine or bromine in an aqueous solution. The resulting intermediate is then reacted with an ammonium (B1175870) sulfamate (B1201201) solution to produce 2-amino-3-hydroxypyridine sulfonate. Subsequent hydrolysis of this sulfonate under alkaline conditions yields crude brown 2-amino-3-hydroxypyridine, with reported yields exceeding 75%. sid.irdmed.org.ua Further purification can be achieved by recrystallization from a solvent like dimethylformamide followed by methanol to obtain a high-purity white solid. organic-chemistry.org
A third approach involves the direct amination of 3-hydroxypyridine (B118123) using sodium amide in an inert solvent such as xylene or toluene under pressure. This method, however, may be less favored due to the use of strongly basic and hazardous reagents.
The choice of synthetic route for 2-amino-3-hydroxypyridine often depends on the desired scale, cost considerations, and available starting materials. The reduction of 2-hydroxy-3-nitropyridine offers a relatively straightforward, high-yielding laboratory-scale synthesis, while the furfural-based method may be more economically viable for larger-scale production. researchgate.netsid.irdmed.org.ua
Table 1: Comparison of Synthetic Routes to 2-Amino-3-hydroxypyridine
| Starting Material | Key Reagents | Reported Yield | Purity | Reference |
|---|---|---|---|---|
| 2-Hydroxy-3-nitropyridine | 10% Pd/C, H₂, Methanol | 89% | High after chromatography | researchgate.net |
| Furfural | Cl₂ or Br₂, Ammonium sulfamate, NaOH | >75% (crude) | ~96% (crude), 99.9% (refined) | sid.irdmed.org.uaorganic-chemistry.org |
| 3-Hydroxypyridine | Sodium amide, Toluene/Xylene | Not specified | Not specified |
Synthetic Routes for Introducing the 3-Nitrophenyl Moiety
The introduction of the 3-nitrophenyl group to form the final oxazolo[4,5-b]pyridine structure is typically achieved through the condensation of 2-amino-3-hydroxypyridine with a 3-nitro-substituted benzoic acid derivative. The most common reagents for this transformation are 3-nitrobenzoic acid itself or its more reactive acid chloride, 3-nitrobenzoyl chloride.
The direct condensation with 3-nitrobenzoic acid often requires a dehydrating agent or catalyst to facilitate the cyclization. Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl ester (PPSE) are effective catalysts for this purpose. researchgate.netunr.edu.ar The reaction generally involves heating a mixture of 2-amino-3-hydroxypyridine and 3-nitrobenzoic acid in the presence of PPA or PPSE. researchgate.netunr.edu.ar
A more facile approach involves the use of 3-nitrobenzoyl chloride. The higher reactivity of the acid chloride allows for the reaction to proceed under milder conditions. The reaction between 2-amino-3-hydroxypyridine and 3-nitrobenzoyl chloride can be carried out in the presence of a base to neutralize the HCl byproduct. researchgate.net This method often proceeds through an intermediate N-(3-hydroxy-2-pyridyl)-3-nitrobenzamide, which then undergoes intramolecular cyclization to form the oxazole ring.
Table 2: Reagents for Introducing the 3-Nitrophenyl Moiety
| Reagent | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| 3-Nitrobenzoic acid | Polyphosphoric acid (PPA) or PPSE, Heat | Direct condensation, requires strong acid catalyst | researchgate.netunr.edu.arresearchgate.net |
| 3-Nitrobenzoyl chloride | Base (e.g., pyridine), Microwave irradiation | Higher reactivity, milder conditions possible | researchgate.net |
Optimization of Reaction Conditions and Isolation Procedures
The yield and purity of this compound are significantly influenced by the reaction conditions and the subsequent isolation and purification methods.
For the condensation reaction, several parameters can be optimized. When using 3-nitrobenzoic acid with PPA, the temperature and reaction time are critical. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition and side product formation. researchgate.net
In recent years, microwave-assisted synthesis has emerged as a rapid and efficient method for preparing 2-aryloxazolo[4,5-b]pyridines. sid.ir The reaction of 2-amino-3-hydroxypyridine with benzoyl chlorides under microwave irradiation, often in the presence of a solid-supported catalyst like amino-functionalized SBA-15, can significantly reduce reaction times and improve yields. researchgate.netsid.ir This solvent-free approach also aligns with the principles of green chemistry. sid.ir Optimization of microwave power and irradiation time is crucial to maximize product formation while minimizing degradation.
The isolation of this compound from the reaction mixture typically involves several steps. After the reaction is complete, if a strong acid catalyst like PPA was used, the reaction mixture is usually poured into ice-water to precipitate the crude product. unr.edu.ar The solid is then collected by filtration and washed to remove residual acid.
Further purification is generally achieved through recrystallization from a suitable solvent or by column chromatography. The choice of solvent for recrystallization depends on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is commonly employed. dmed.org.ua The progress of the purification can be monitored by thin-layer chromatography (TLC).
The final purified this compound is typically a solid, and its identity and purity can be confirmed by standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Chemical Reactivity and Transformations of 2 3 Nitrophenyl Oxazolo 4,5 B Pyridine
Reactions Involving the Nitro Functionality
The nitro group on the phenyl ring is a primary site for chemical modification, offering a gateway to a variety of derivatives with different electronic and steric properties.
The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This conversion significantly alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group, which can then serve as a handle for further functionalization. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule. wikipedia.org
Commonly used methods for the reduction of aromatic nitro groups that are applicable to 2-(3-nitrophenyl)oxazolo[4,5-b]pyridine are summarized in the table below. The selection of a specific method would depend on the desired reaction conditions and the compatibility with the oxazolo[4,5-b]pyridine (B1248351) core. For instance, catalytic hydrogenation is a clean and efficient method, but care must be taken to prevent over-reduction or cleavage of the heterocyclic rings. wikipedia.orgresearchgate.net Chemical reductions using metals in acidic media are also effective, though the acidic conditions might affect the pyridine (B92270) ring. wikipedia.org Milder reducing agents are preferred to maintain the integrity of the core structure. researchgate.net
| Reagent/Catalyst | Solvent | Conditions | Comments |
| H₂, Pd/C | Ethanol, Methanol (B129727), or Ethyl Acetate (B1210297) | Room temperature to mild heating | Highly efficient and clean, but may require optimization to avoid side reactions. wikipedia.orgresearchgate.net |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | A classic and reliable method for nitro group reduction. researchgate.net |
| Fe/HCl or Fe/NH₄Cl | Water/Ethanol | Reflux | Cost-effective and widely used, but the acidic workup may not be suitable for all substrates. wikipedia.org |
| Na₂S₂O₄ | Water/Methanol | Room temperature to mild heating | A mild reducing agent, often used when other functional groups are sensitive to harsher conditions. wikipedia.org |
| Zn/NH₄Cl | Methanol/Water | Room temperature | A mild and selective method for the reduction of nitro groups. researchgate.net |
The resulting 2-(3-aminophenyl)oxazolo[4,5-b]pyridine is a key intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and diazonium salts, which can be further transformed into other functionalities.
While reduction is the most common reaction of the nitro group, other transformations are also possible, although less frequently described for this specific scaffold. The strong electron-withdrawing nature of the nitro group deactivates the phenyl ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly if there are leaving groups positioned ortho or para to the nitro group. In the case of this compound, the nitro group is at the meta position relative to the oxazole (B20620) substituent, which makes direct nucleophilic displacement of the nitro group itself challenging under standard conditions.
Partial reduction of the nitro group can lead to other functionalities such as nitroso or hydroxylamino derivatives. wikipedia.org These transformations typically require carefully controlled reaction conditions and specific reducing agents. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org
Reactivity of the Oxazolo[4,5-b]pyridine Core
The oxazolo[4,5-b]pyridine core is an electron-deficient heterocyclic system, which influences its reactivity towards both electrophiles and nucleophiles.
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. rsc.org The fusion of the oxazole ring and the presence of the 2-(3-nitrophenyl) substituent further modulate this reactivity. Electrophilic attack on the pyridine ring of the oxazolo[4,5-b]pyridine system is expected to be difficult and would likely require harsh reaction conditions. rsc.org When such reactions do occur, the position of substitution is directed by the combined electronic effects of the nitrogen atom and the fused oxazole ring. Theoretical studies on pyridine itself suggest that electrophilic substitution, when forced, occurs at the 3- and 5-positions. quora.com For the oxazolo[4,5-b]pyridine system, the positions available for substitution on the pyridine ring are C-5 and C-7. The precise regioselectivity would be influenced by the specific electrophile and reaction conditions.
The oxazole ring in the oxazolo[4,5-b]pyridine system can be susceptible to nucleophilic attack, potentially leading to ring-opening reactions. Studies on related oxazolo[3,2-a]pyridinium salts have shown that the oxazole ring can be cleaved by strong nucleophiles like hydroxide (B78521) or ammonia. mdpi.comnih.gov While this compound is not a charged pyridinium (B92312) salt, the electron-deficient nature of the fused pyridine ring can still render the oxazole ring susceptible to nucleophilic attack, especially under forcing conditions. The attack would likely occur at the C-2 or the C-3a position, leading to the cleavage of the C-O or C=N bond of the oxazole ring.
The C-2 position of the oxazolo[4,5-b]pyridine ring is a key site for introducing chemical diversity. The synthesis of the parent compound itself often involves the cyclization of a 2-amino-3-hydroxypyridine (B21099) with a carboxylic acid derivative, in this case, 3-nitrobenzoic acid or its derivatives. clockss.org This synthetic approach inherently places the desired substituent at the C-2 position.
Further derivatization at the C-2 position after the formation of the oxazolo[4,5-b]pyridine core is less common but conceptually possible. If a reactive functional group is incorporated into the phenyl ring at the C-2 position, it can be subsequently modified. For instance, if the starting material was 2-(3-carboxyphenyl)oxazolo[4,5-b]pyridine, the carboxylic acid could be converted into an amide, ester, or other derivatives.
Exploration of Rearrangement Reactions and Ring Transformations
A thorough review of the scientific literature reveals a notable absence of specific studies detailing the rearrangement reactions or ring transformations of this compound. However, the reactivity of isomeric and related oxazolopyridine structures provides a basis for predicting potential transformations for this compound.
Research on related heterocyclic systems suggests that the oxazolo[4,5-b]pyridine core can be induced to undergo significant structural changes. For instance, the regioisomeric 7-aryloxazolo[5,4-b]pyridines have been shown to rearrange into benzo[c] researchgate.netresearchgate.netnaphthyridin-4(3H)-ones when treated with aluminum chloride at elevated temperatures. acs.org This transformation involves a significant alteration of the heterocyclic framework.
Another relevant transformation observed in related isoxazolo[4,5-b]pyridine (B12869654) derivatives is the base-promoted Boulton-Katritzky rearrangement. researchgate.netresearchgate.netacs.orgnuph.edu.uanih.gov This reaction involves the rearrangement of a five-membered heterocyclic ring system into another. While this has been documented for the isoxazolo isomers, its applicability to the oxazolo series, and specifically to this compound, has not been reported and remains a subject for future investigation.
The following table summarizes a known rearrangement reaction for a related isomeric compound, illustrating the type of transformation that could be explored for the title compound.
| Starting Material | Reagent and Conditions | Product | Yield (%) | Reference |
| 7-Aryl-substituted oxazolo[5,4-b]pyridines | AlCl₃, 90 °C | Benzo[c] researchgate.netresearchgate.netnaphthyridinones | Not Specified | acs.org |
The following table details a ring-opening reaction of a nitro-substituted isomeric system.
| Starting Material | Reagent and Conditions | Product | Yield (%) | Reference |
| 2-(4-Methylphenyl)-6-nitrooxazolo[3,2-a]pyridinium perchlorate | Ammonia, DMF, 0 °C to rt | 1-Amino-4-[2-(4-methylphenyl)oxazol-4-yl]-2-nitrobuta-1,3-diene | 93 | nih.gov |
Mechanistic Studies of Key Chemical Reactions
Consistent with the lack of reported rearrangement or ring transformation reactions for this compound, there are no specific mechanistic studies available for such transformations of this compound.
However, mechanistic insights can be drawn from the studies of related isomers. For the rearrangement of 7-aryloxazolo[5,4-b]pyridines to benzo[c] researchgate.netresearchgate.netnaphthyridinones, quantum chemical calculations have been employed to elucidate the reaction pathway. acs.org These studies suggest a complex, multi-step process initiated by the Lewis acid.
In the case of the ring-opening of 6-nitrooxazolo[3,2-a]pyridinium salts, the mechanism is driven by the high π-deficiency of the pyridine ring due to the presence of the electron-withdrawing nitro group. nih.govmdpi.com This facilitates nucleophilic attack on the pyridine ring, leading to its cleavage. The introduction of the nitro group dramatically alters the reactivity compared to the unsubstituted oxazolo[3,2-a]pyridinium cation, which typically undergoes cleavage of the oxazole ring. nih.govmdpi.com
For the Boulton-Katritzky rearrangement observed in isoxazolo[4,5-b]pyridine derivatives, the mechanism generally involves a base-promoted deprotonation followed by a sequence of electrocyclic reactions, leading to the transformed heterocyclic product. researchgate.netresearchgate.netacs.orgnuph.edu.uanih.gov
These examples from related systems underscore that the reactivity and the operative mechanisms for rearrangement and ring transformation are highly dependent on the specific isomeric structure and the nature and position of substituents. The investigation into the reactivity of this compound, and the elucidation of the mechanisms of any potential transformations, therefore, presents an open area for future research in heterocyclic chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
A definitive analysis of the proton environments, coupling patterns (¹H NMR), carbon framework, and connectivity (¹³C NMR, COSY, HSQC, HMBC) is impossible without access to experimental spectra. While data for other derivatives of oxazolo[4,5-b]pyridine (B1248351) exist, these are not transferable to the 3-nitrophenyl variant due to the significant electronic and structural influence of the substituent's specific placement on the phenyl ring. researchgate.net
Mass Spectrometry (MS)
While the exact mass can be calculated from its molecular formula, a high-resolution mass spectrometry (HRMS) measurement is needed for experimental confirmation. rsc.org Furthermore, a detailed analysis of the compound's fragmentation pathways under mass spectrometric conditions requires an experimental mass spectrum, which is currently unavailable. This information is crucial for confirming the molecular structure and connectivity of the oxazolo[4,5-b]pyridine core with the nitrophenyl substituent.
Infrared (IR) Spectroscopy
An experimental IR spectrum is necessary to identify the characteristic vibrational frequencies of the compound's functional groups. Although general frequency ranges for nitro groups (typically ~1530-1485 cm⁻¹ for asymmetric and ~1355-1315 cm⁻¹ for symmetric stretching) and heterocyclic C=N and C-O bonds are known, precise peak assignments for 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine cannot be made without the actual spectral data. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
The photophysical characteristics of this compound are governed by the electronic transitions within its molecular framework, which is composed of a phenyl ring, an oxazole (B20620) ring, and a pyridine (B92270) ring. The presence of a nitro group (a strong electron-withdrawing group) on the phenyl ring significantly influences its absorption and emission properties.
The introduction of substituents on the phenyl ring of 2-phenyloxazolo[4,5-b]pyridine (B2659608) derivatives has a pronounced effect on their photophysical properties. It has been observed that the introduction of both electron-donating and electron-withdrawing groups can lead to an increase in both the ground and excited state dipole moments. researchgate.net The fluorescence of these molecules often exhibits a strong charge-transfer character. researchgate.net For related compounds, fluorescence quantum yields have been shown to be dependent on the nature and position of the substituents. researchgate.net
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key feature of many oxazolo[4,5-b]pyridine derivatives. This phenomenon is directly related to the change in the energy difference between the ground and excited states of the molecule due to differential solvation.
Studies on analogous compounds, such as 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP), have shown that the absorption and emission spectra are sensitive to solvent polarity and hydrogen bonding capacity. nih.gov The analysis of solvatochromic shifts using models like the Lippert-Mataga plot can provide information about the change in dipole moment upon excitation. researchgate.net For many donor-acceptor substituted compounds, a positive solvatochromism is observed, where the emission wavelength red-shifts (moves to longer wavelengths) as the solvent polarity increases. This indicates a more polar excited state compared to the ground state. While specific data for this compound is not available, the presence of the nitro group is expected to induce significant charge-transfer character and potential solvatochromic behavior.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although the specific crystal structure of this compound has not been reported, a detailed analysis of its close structural analog, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, provides a strong basis for understanding its molecular and supramolecular features. nih.govnih.gov The primary difference between these two molecules is the substitution of an oxygen atom in the oxazole ring with a sulfur atom in the thiazole (B1198619) ring.
Based on the crystal structure of its thiazole analog, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, key structural parameters can be inferred. In the thiazole analog, the thiazolopyridine ring system is nearly planar. nih.govnih.gov A significant structural feature is the dihedral angle between the plane of the fused heterocyclic system and the phenyl ring. For the thiazole analog, this angle is reported to be 3.94(6)°. nih.govnih.gov The nitro group is slightly twisted out of the plane of the benzene (B151609) ring to which it is attached, with a rotation of 7.6(2)°. nih.govnih.gov It is expected that the oxazole analog would adopt a similarly twisted conformation.
Table 1: Crystallographic Data for the Analogous Compound 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine nih.gov
| Parameter | Value |
| Formula | C₁₂H₇N₃O₂S |
| Molecular Weight | 257.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5596(2) |
| b (Å) | 9.8733(2) |
| c (Å) | 11.5606(3) |
| β (°) | 98.122(2) |
| Volume (ų) | 1080.20(4) |
| Z | 4 |
This data pertains to the thiazole analog and serves as a predictive model for the oxazole compound.
The arrangement of molecules in the crystal lattice is determined by a variety of non-covalent interactions. In the solid state of the thiazole analog, extensive aromatic π-π stacking interactions are observed, which link the molecules into sheets. nih.govnih.gov The shortest centroid-centroid separation between the aromatic rings is reported to be 3.5295(9) Å. nih.gov
Given the structural similarities, it is highly probable that the crystal packing of this compound would also be significantly influenced by π-π stacking interactions between the electron-deficient nitrophenyl rings and the electron-rich oxazolopyridine systems. Additionally, weak C-H···O and C-H···N hydrogen bonds are likely to play a role in stabilizing the three-dimensional supramolecular architecture. The presence of the nitro group can also lead to specific intermolecular contacts involving its oxygen atoms.
Computational and Theoretical Investigations of 2 3 Nitrophenyl Oxazolo 4,5 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the behavior of molecules at the atomic and electronic levels.
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and the energy required for electronic excitation. schrodinger.com A smaller gap suggests higher reactivity and a greater ease of electronic transitions. irjweb.com For 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, while the π-conjugated oxazolo[4,5-b]pyridine (B1248351) core influences the HOMO energy. This modulation of the frontier orbitals is critical for understanding its charge transfer characteristics and potential applications in materials science. nih.gov
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net For this compound, the MEP would be expected to show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring, indicating these as likely sites for electrophilic attack. researchgate.net Conversely, positive potential would be anticipated around the hydrogen atoms of the aromatic rings. researchgate.net These maps are valuable for predicting intermolecular interactions and the initial steps of chemical reactions.
The distribution of electron density in a molecule can be quantified through the calculation of atomic charges. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide insights into the partial charges on each atom. nih.gov In this compound, the nitrogen and oxygen atoms are expected to carry negative partial charges, while the carbon atoms bonded to them will have positive partial charges.
Reactivity indices, derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. irjweb.com A higher chemical hardness, which is proportional to the HOMO-LUMO gap, indicates lower reactivity. irjweb.com These indices provide a quantitative measure of the molecule's stability and its propensity to react as an electrophile or nucleophile.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. researchgate.net
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization using DFT allows for the calculation of bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, a key structural parameter is the dihedral angle between the nitrophenyl ring and the oxazolo[4,5-b]pyridine core, which influences the extent of π-conjugation. In a related compound, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, the dihedral angle between the benzene (B151609) ring and the thiazolopyridine system is found to be 3.94 (6)°. nih.gov
Conformational analysis involves exploring the different spatial arrangements of the molecule and their relative energies. While the fused ring system of oxazolo[4,5-b]pyridine is rigid, rotation around the single bond connecting the nitrophenyl group can lead to different conformers. DFT calculations can identify the most stable conformer and the energy barriers for rotation.
DFT methods are highly effective in predicting spectroscopic properties.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za By comparing the calculated shifts with experimental data, the accuracy of the computed geometry can be validated, and spectral assignments can be confirmed. nih.govbohrium.com For complex heterocyclic systems like this compound, DFT calculations can be invaluable in interpreting the intricate NMR spectra. ipb.ptresearchgate.net
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. tubitak.gov.trresearchgate.net These calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often described in terms of contributions from HOMO, LUMO, and other molecular orbitals. scielo.org.za For this compound, TD-DFT would likely predict intense π-π* transitions in the UV region, characteristic of its extended aromatic system. The presence of the nitro group may also lead to n-π* transitions. nih.gov
DFT can be used to model the pathways of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the structures of transition states and calculate the activation energies for various reactions. This provides a detailed understanding of the reaction mechanism at a molecular level. For instance, in reactions involving nucleophilic or electrophilic attack, DFT can elucidate the preferred sites of reaction and the energetic feasibility of different pathways. The introduction of a nitro group into the pyridine ring of an oxazolo[3,2-a]pyridinium system has been shown to dramatically alter its reactivity, leading to unusual reaction pathways. mdpi.com
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic nature of molecules, including their conformational flexibility and interactions with solvents. While specific MD studies on this compound are not readily found, we can hypothesize its behavior based on its structural components and data from related compounds.
The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the 3-nitrophenyl ring to the oxazolo[4,5-b]pyridine core. The degree of this rotation is influenced by the steric hindrance and electronic interactions between the two ring systems.
Crystal structure analysis of the closely related compound, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, reveals that the dihedral angle between the thiazolopyridine and benzene rings is a mere 3.94(6)°. nih.gov This suggests a high degree of planarity in the solid state, which is likely due to crystal packing forces and extensive π-π stacking interactions. nih.gov For this compound in solution, one would anticipate a greater degree of rotational freedom. MD simulations would likely reveal fluctuations around a low-energy, near-planar conformation. The energy barrier to rotation would quantify the rigidity of this linkage.
The behavior of this compound in different solvents would also be a key area of investigation for MD simulations. The presence of a polar nitro group and heteroatoms in the fused ring system suggests that the molecule possesses a significant dipole moment. In polar solvents, such as water or dimethyl sulfoxide (DMSO), strong dipole-dipole interactions and potential hydrogen bonding with the nitrogen and oxygen atoms would influence the solvation shell structure and, consequently, the molecule's conformational preferences. In nonpolar solvents, intramolecular forces would play a more dominant role in determining the preferred conformation.
Interactive Data Table: Expected Torsional Angles from Analogous Systems.
| Parameter | Expected Value Range (in solution) | Basis of Estimation |
| Dihedral Angle (Oxazolopyridine-Phenyl) | 10° - 40° | Inferred from crystal structure of thiazolo-analogue and increased freedom in solution. |
| Rotational Energy Barrier | 5 - 15 kcal/mol | Estimated based on typical rotational barriers for similar biaryl systems. |
Theoretical Insights into Aromaticity and Electronic Delocalization
The electronic structure of this compound is characterized by the interplay of aromaticity and electronic delocalization across its fused ring system and the nitrophenyl substituent.
Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in mapping the electron density and visualizing the molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and electronic excitation properties of the molecule. For this compound, the electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and potentially shifting its absorption spectrum.
Studies on similar oxazolo[4,5-b]pyridine derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter their fluorescence properties, indicating a strong charge-transfer character in their excited states. researchgate.net This suggests that the electronic delocalization between the nitrophenyl and oxazolopyridine moieties in the title compound is likely substantial and plays a crucial role in its photophysical properties.
Interactive Data Table: Predicted Aromaticity Indices and Electronic Properties.
| Ring System | Predicted NICS(0) Value (ppm) | Predicted HOMA Index |
| Pyridine Ring | -8 to -12 | 0.85 - 0.95 |
| Oxazole (B20620) Ring | -4 to -7 | 0.60 - 0.75 |
| Phenyl Ring | -7 to -10 | 0.80 - 0.90 |
| Electronic Property | Predicted Value | Significance |
| HOMO-LUMO Gap | 3.0 - 4.5 eV | Indicates chemical reactivity and electronic transition energies. |
| Ground State Dipole Moment | 4 - 7 Debye | Reflects the charge distribution and potential for intermolecular interactions. |
Synthetic Utility and Potential As Chemical Building Blocks
Utilization in the Construction of Complex Heterocyclic Architectures
The rigid, planar structure of the oxazolo[4,5-b]pyridine (B1248351) core, combined with the electronic characteristics of the nitrophenyl group, makes 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine an excellent starting point for the synthesis of elaborate heterocyclic systems. Its synthetic potential is primarily realized through its role as a precursor to fused-ring systems and as a component in multicomponent reactions.
The oxazolo[4,5-b]pyridine framework can be readily functionalized to build additional rings, leading to polycyclic aromatic systems. The synthesis of the core itself often involves the cyclization of 2-amino-3-hydroxypyridine (B21099) with appropriate reagents. evitachem.com Once formed, the scaffold can undergo further modifications. For instance, derivatives of oxazolo[4,5-b]pyridine have been synthesized through methods such as heating a substituted 2-amino-3-hydroxypyridine with carboxylic acids in the presence of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.org
A key feature of this compound is the nitro group, which is a versatile functional handle. It can be readily reduced to an amino group, which can then participate in a variety of cyclization reactions. This amino group can react with suitable bifunctional reagents to construct new heterocyclic rings fused to the existing phenyl ring. This strategy is a common approach for creating complex, multi-ring structures that are of interest in various fields of chemical research.
Furthermore, reactions can be performed on the pyridine (B92270) ring of the oxazolo[4,5-b]pyridine core. For example, Heck reactions have been successfully used to introduce carboxylic acid moieties onto the pyridine ring of bromo-substituted oxazolo[4,5-b]pyridines, demonstrating the potential for elaboration of this part of the molecule. clockss.orgresearchgate.net Such functionalization opens pathways to annulation reactions, where a new ring is built onto the pyridine moiety. The introduction of an electron-withdrawing group like a nitro substituent on the pyridine ring has been shown to dramatically alter the reactivity of related oxazolo[3,2-a]pyridinium systems, making the pyridine fragment susceptible to nucleophilic attack and subsequent ring-opening, which can be harnessed to form novel acyclic structures. mdpi.com
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. mdpi.com The structural features of this compound make it a potential candidate for use in such reactions. While direct examples involving this specific compound are not prevalent, related heterocyclic systems are widely used in MCRs.
For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction is an isocyanide-based MCR used to synthesize fused imidazo-heterocycles from 2-aminoazines, aldehydes, and isonitriles. nih.govresearchgate.net It is conceivable that derivatives of this compound, particularly those bearing an amino group (obtainable from the reduction of the nitro group), could serve as the amino-heterocycle component in GBB-type reactions. This would allow for the rapid assembly of complex molecules incorporating the oxazolo[4,5-b]pyridine core.
The general strategy involves the activation of a carbonyl group on an aldehyde by a catalyst, followed by reaction with other components to build complex heterocyclic structures like pyrazolo[3,4-b]pyridines. nih.gov The aldehyde functionality could be present on a derivative of the title compound, or the compound itself could act as one of the key building blocks in a condensation cascade.
Derivatization for Non-Biological Functional Materials Research
The unique electronic structure of the oxazolo[4,5-b]pyridine system, which can be tuned by substituents, makes its derivatives promising candidates for functional materials. Research into their optical and electronic properties is an emerging area.
The introduction of electron-donating and electron-withdrawing groups into the oxazolo[4,5-b]pyridine scaffold has been shown to significantly influence its photophysical properties. researchgate.net The presence of the electron-withdrawing nitro group (-NO2) in this compound, in conjunction with the electron-rich heterocyclic system, creates a donor-pi-acceptor (D-π-A) type structure. This arrangement often leads to interesting optical phenomena, such as fluorescence with a strong charge-transfer (CT) character.
Studies on related 2-phenyl-oxazolo[4,5-b]pyridine derivatives have demonstrated that such molecules exhibit significant changes in their dipole moments upon excitation from the ground state to the excited state. researchgate.net This behavior is characteristic of intramolecular charge transfer and is highly sensitive to the solvent environment. The fluorescence properties can be modulated by varying solvent polarity, which is a hallmark of dyes used in sensors and optoelectronic devices.
Below is a table summarizing the photophysical data for related oxazolo[4,5-b]pyridine derivatives, illustrating the effect of substituents on their electronic properties.
| Compound | Substituent (R) on Phenyl Ring | Ground State Dipole Moment (μg) in D | Excited State Dipole Moment (μe) in D | Fluorescence Character |
|---|---|---|---|---|
| P2 | -H | 4.5 | 17 | Charge Transfer |
| P3 | -N(Et)2 (electron-donating) | 6.5 | 20 | Strong Charge Transfer |
| P4 | -CN (electron-withdrawing) | 8.0 | 25 | Strong Charge Transfer |
Data derived from studies on analogous compounds to illustrate substituent effects. researchgate.net
The nitro group in this compound is expected to confer a large excited-state dipole moment, similar to the cyano-substituted analogue (P4), making it a candidate for applications in nonlinear optics or as a component in organic light-emitting diodes (OLEDs).
In the realm of catalysis, heterocyclic compounds are often employed as scaffolds for catalysts. While direct catalytic applications of this compound are not yet established, the synthesis of novel pyrazolo[3,4-b]pyridines using nano-magnetic metal-organic frameworks as catalysts highlights the importance of pyridine-based heterocycles in developing new catalytic systems. nih.gov Derivatives of the title compound could potentially be immobilized on supports to create novel heterogeneous catalysts.
Exploration as Novel Ligands in Coordination Chemistry
Pyridine and its derivatives are classic ligands in coordination chemistry, known to form stable complexes with a wide range of metal ions. wikipedia.org The this compound molecule possesses multiple potential coordination sites, primarily the nitrogen atom of the pyridine ring and the nitrogen atom of the oxazole (B20620) ring. This makes it a promising candidate for the design of novel ligands for coordination complexes.
The coordination chemistry of a related ligand, 3-(2-pyridyl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine, has been investigated with several transition metals, including iron(II), cobalt(II), nickel(II), and copper(II). rsc.org This ligand was shown to form complexes with diverse structural motifs, acting as both a bidentate and a unidentate ligand. The resulting complexes exhibited interesting magnetic properties, including spin crossover behavior in an iron(II) complex. rsc.org
By analogy, this compound could act as a bidentate ligand, coordinating to a metal center via the pyridine nitrogen and the oxazole nitrogen, forming a stable five-membered chelate ring. The electronic properties of the ligand, influenced by the nitrophenyl group, could in turn affect the magnetic and electronic properties of the resulting metal complex. The steric bulk and electronic nature of the nitrophenyl substituent would play a crucial role in determining the geometry and stability of the coordination compounds. The exploration of this compound and its derivatives as ligands could lead to new complexes with interesting catalytic, magnetic, or optical properties.
Future Research Directions in 2 3 Nitrophenyl Oxazolo 4,5 B Pyridine Chemistry
Development of Novel and Sustainable Synthetic Pathways
The advancement of organic synthesis is increasingly driven by the need for efficiency and sustainability. For 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine, future research should prioritize the development of green and economically viable synthetic routes. Current methods often involve the condensation of 2-amino-3-hydroxypyridine (B21099) with a benzoic acid derivative. nih.gov One established one-pot strategy utilizes silica-supported perchloric acid (HClO₄·SiO₂) as a reusable and efficient catalyst for the synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines. nih.govresearchgate.net
Future investigations could build upon these foundations by exploring:
Alternative Catalysts: Investigating other solid acid catalysts or metal-based nanocatalysts could lead to higher yields, shorter reaction times, and milder reaction conditions.
Green Solvents: Moving away from traditional organic solvents towards water, ionic liquids, or deep eutectic solvents aligns with the principles of green chemistry. researchgate.net
Multicomponent Reactions (MCRs): Designing novel MCRs, such as the Groebke−Blackburn−Bienaymé (GBB) reaction, could enable the synthesis of complex derivatives in a single step from simple precursors. semanticscholar.orgnih.gov This approach streamlines synthesis and improves atom economy. semanticscholar.org
| Strategy | Description | Potential Advantages | Relevant Findings |
|---|---|---|---|
| Heterogeneous Catalysis | Use of solid-supported catalysts like HClO₄·SiO₂. | Catalyst reusability, ease of product purification, reduced waste. | Silica-supported perchloric acid has been shown to be effective for similar syntheses. nih.gov |
| Green Solvents | Employing environmentally benign solvents such as water or ethanol. | Reduced environmental impact, improved safety profile. | Water has been used as a green solvent for the synthesis of related isoxazolo[4,5-b]pyridines. researchgate.net |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent usage and waste. | One-pot strategies are known for preparing 2-(substituted-phenyl)oxazolo[4,5-b]pyridines. researchgate.net |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. | Drastically reduced reaction times, often improved yields. | Microwave-flow hybrid approaches have been used for related pyridine-fused heterocycles. mdpi.com |
In-depth Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The formation of the oxazole (B20620) ring and the influence of the electron-withdrawing nitro group on the molecule's reactivity are key areas for investigation. The presence of a nitro group can dramatically alter the reactivity of a heterocyclic system, making the pyridine (B92270) ring susceptible to nucleophilic attack. mdpi.comresearchgate.net
Future research should focus on:
Kinetic Studies: Performing detailed kinetic analysis of the cyclization reaction to elucidate the rate-determining steps and the role of the catalyst.
Computational Modeling: Using Density Functional Theory (DFT) to model reaction pathways, identify transition states, and rationalize observed regioselectivity. mdpi.com This can provide insights into the electronic effects of the nitro group on the entire molecule.
Isotope Labeling Studies: Employing isotopically labeled starting materials to trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.
Understanding these mechanisms will allow for more precise control over reaction outcomes and the rational design of new transformations.
Exploration of Unconventional Derivatization and Functionalization Strategies
The this compound scaffold offers multiple sites for further chemical modification on both the pyridine and phenyl rings. Future work should explore novel strategies to introduce diverse functional groups, thereby tuning the compound's properties.
Key areas for exploration include:
Late-Stage Functionalization: Developing C-H activation methods to directly introduce substituents onto the heterocyclic core, avoiding the need for pre-functionalized starting materials.
Click Chemistry: Utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a wide variety of moieties. nih.govresearchgate.net This could be achieved by first converting the nitro group to an amino group, then to an azide (B81097), or by introducing an alkyne handle elsewhere on the scaffold.
Cross-Coupling Reactions: Expanding the use of transition-metal-catalyzed cross-coupling reactions, such as the Heck clockss.orgresearchgate.net or Suzuki nih.gov reactions, on halogenated analogues of this compound to create carbon-carbon and carbon-heteroatom bonds.
Reduction of the Nitro Group: The nitro group itself is a versatile functional handle. Its reduction to an amine opens up a vast array of subsequent derivatization possibilities, including amidation, sulfonylation, and diazotization, leading to new families of compounds.
Integration with Flow Chemistry and Automated Synthesis
The transition from batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. The synthesis of heterocyclic compounds is increasingly benefiting from this technology. mdpi.com An autonomous self-optimizing flow system has already been developed for the synthesis of related pyridine-oxazoline (PyOX) ligands, demonstrating the feasibility of this approach. rsc.org
Future research should aim to:
Develop a continuous flow process for the synthesis of this compound, optimizing parameters such as temperature, residence time, and catalyst loading.
Integrate in-line purification and analysis techniques to create a fully automated "synthesis-to-analysis" platform.
Utilize automated platforms to rapidly synthesize a library of derivatives by systematically varying the starting materials, enabling high-throughput screening for desired properties.
Computational Design and Prediction of Novel Derivatives with Tunable Chemical Properties
In silico methods are powerful tools for accelerating the discovery of new molecules with specific properties. By computationally screening virtual libraries of compounds, researchers can prioritize the most promising candidates for synthesis, saving time and resources. Molecular docking studies have already been used to probe the interactions of oxazolo[4,5-b]pyridine (B1248351) derivatives with biological targets. researchgate.netmdpi.com
Future computational efforts should include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of this compound derivatives with their chemical or biological properties.
Pharmacophore Modeling: Identifying the key structural motifs required for a specific activity and using this model to design new, more potent derivatives. nih.gov
ADME/Tox Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of virtual derivatives to assess their drug-likeness early in the design process. mdpi.com
| Computational Method | Application | Objective | Relevant Findings |
|---|---|---|---|
| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a target protein. | Identify potential biological targets and understand binding mechanisms. | Used to study DNA gyrase inhibition by oxazolo[4,5-b]pyridines. researchgate.net |
| DFT Calculations | Modeling electronic structure, reactivity, and reaction mechanisms. | Rationalize reaction outcomes and predict reactivity of new derivatives. | Applied to study the reactivity of other nitro-containing heterocycles. mdpi.com |
| QSAR | Correlating chemical structure with a specific activity or property. | Predict the properties of unsynthesized compounds and guide design. | A common strategy in rational drug design for heterocyclic compounds. nih.gov |
| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicity properties. | Prioritize compounds with favorable drug-like properties for synthesis. | Used to assess the druglikeness of novel oxazolo[5,4-d]pyrimidines. mdpi.com |
Q & A
Q. What are the common synthetic routes for 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine?
The synthesis typically involves acid-catalyzed cyclization of 2-amino-3-hydroxypyridine derivatives with nitrophenyl-substituted reagents. A highly efficient method employs silica-supported perchloric acid (HClO₄/SiO₂) as a reusable catalyst under ambient conditions. For example:
- Step 1 : React 2-amino-3-hydroxypyridine with 3-nitrobenzoyl chloride in methanol.
- Step 2 : Stir at room temperature for 2–4 hours with 5 mol% HClO₄/SiO₂ catalyst.
- Step 3 : Purify via column chromatography or recrystallization (e.g., using acetonitrile). This method achieves >85% yield with minimal byproducts and allows catalyst recovery .
Q. How is the antimicrobial activity of oxazolo[4,5-b]pyridine derivatives assessed?
Antimicrobial efficacy is evaluated using the microdilution method to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Key steps include:
- Preparing serial dilutions of the compound in broth media.
- Inoculating with bacterial strains (ATCC standards and drug-resistant isolates).
- Incubating at 37°C for 18–24 hours.
- Comparing MICs to standard antibiotics (e.g., ampicillin, gentamicin). For example, derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show MICs as low as 8–16 µg/mL against Pseudomonas aeruginosa .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the synthesis and reactivity of this compound?
DFT calculations (B3LYP/6-311G++(d,p)) predict regioselectivity and reaction pathways by analyzing:
- Local nucleophilicity (Nk) : Identifies reactive sites on intermediates, guiding substituent placement.
- Transition-state energies : Validates acid-catalyzed mechanisms for cyclization steps.
- HOMO-LUMO gaps : Correlates electronic properties with antimicrobial activity (e.g., ΔE = 4.35–4.49 eV for active derivatives) .
Q. What molecular interactions drive the antimicrobial efficacy of this compound?
Molecular docking (e.g., with E. coli DNA gyrase, PDB: 4KTN) reveals:
- Hydrogen bonding : Between the nitro group and ATP-binding site residues (e.g., Asp73).
- π-π stacking : Aromatic interactions with Tyr109 and Phe142.
- Hydrophobic contacts : Trifluoromethyl groups enhance binding to hydrophobic pockets. Dynamics simulations (RMSD < 0.165 nm) confirm stable ligand-protein complexes .
Q. How can researchers resolve contradictions in reported antimicrobial data for oxazolo[4,5-b]pyridine derivatives?
Discrepancies often arise from variations in:
- Bacterial strains : Methicillin-resistant S. aureus (MRSA) may show lower MICs than standard strains .
- Substituent effects : Electron-donating groups (e.g., methoxy) reduce activity against Gram-negative bacteria .
- Testing protocols : Standardize inoculum size (e.g., 5 × 10⁵ CFU/mL) and solvent controls (e.g., DMSO ≤1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
